2-Hydroxy-2-oxoacetate;1-(pyridin-2-ylmethyl)piperazine-1,4-diium
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Overview
Description
2-Hydroxy-2-oxoacetate;1-(pyridin-2-ylmethyl)piperazine-1,4-diium is a complex organic compound that features a combination of functional groups, including a hydroxy group, an oxo group, and a piperazine ring substituted with a pyridin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-oxoacetate;1-(pyridin-2-ylmethyl)piperazine-1,4-diium typically involves multi-step organic reactions. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The resulting piperazine derivatives can then be further functionalized to introduce the pyridin-2-ylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-oxoacetate;1-(pyridin-2-ylmethyl)piperazine-1,4-diium can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The oxo group can be reduced to form hydroxy derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
2-Hydroxy-2-oxoacetate;1-(pyridin-2-ylmethyl)piperazine-1,4-diium has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-oxoacetate;1-(pyridin-2-ylmethyl)piperazine-1,4-diium involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The hydroxy and oxo groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives such as:
- 1-(2-Pyridyl)piperazine
- 1-(4-Methylpiperazin-1-yl)pyridin-2-ylmethanol
- 1-(2-Hydroxyethyl)piperazine
Uniqueness
What sets 2-Hydroxy-2-oxoacetate;1-(pyridin-2-ylmethyl)piperazine-1,4-diium apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-hydroxy-2-oxoacetate;1-(pyridin-2-ylmethyl)piperazine-1,4-diium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2C2H2O4/c1-2-4-12-10(3-1)9-13-7-5-11-6-8-13;2*3-1(4)2(5)6/h1-4,11H,5-9H2;2*(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNZVMGCMJIMLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[NH+](CC[NH2+]1)CC2=CC=CC=N2.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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